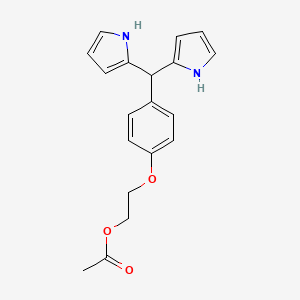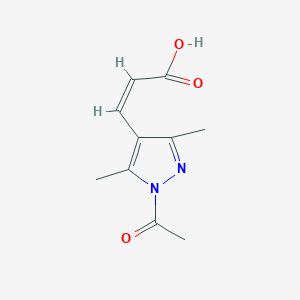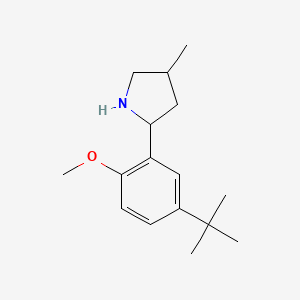
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide typically involves the reaction of malononitrile dimer with hydrazine to form 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with β-diketones and dibenzalacetone to form pyrazolo[1,5-a]pyrimidine derivatives.
Substitution Reactions: It can undergo substitution reactions with various electrophiles, leading to the formation of different substituted pyrazole derivatives.
Common Reagents and Conditions
Phenyl Isothiocyanate: Used in the synthesis of the compound.
β-Diketones and Dibenzalacetone: Used in condensation reactions.
Basic Conditions: Often required for the reactions to proceed efficiently.
Major Products Formed
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions.
Substituted Pyrazole Derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antiviral activities.
Biological Research: Used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. It also binds to specific receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: A closely related compound used as an intermediate in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidine Derivatives: Formed through condensation reactions with similar structures and biological activities.
Uniqueness
5-Amino-3-(cyanomethyl)-1-phenyl-1H-pyrazole-4-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and medicinal chemistry .
Eigenschaften
CAS-Nummer |
61414-21-9 |
|---|---|
Molekularformel |
C12H11N5S |
Molekulargewicht |
257.32 g/mol |
IUPAC-Name |
5-amino-3-(cyanomethyl)-1-phenylpyrazole-4-carbothioamide |
InChI |
InChI=1S/C12H11N5S/c13-7-6-9-10(12(15)18)11(14)17(16-9)8-4-2-1-3-5-8/h1-5H,6,14H2,(H2,15,18) |
InChI-Schlüssel |
VSAFTGSVUGCUGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)CC#N)C(=S)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dibutylamino)-1-[6,8-dichloro-2-(3-iodophenyl)quinolin-4-yl]ethanol](/img/structure/B12876371.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12876380.png)





![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)


![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)
